molecular formula C7H13N5 B13729791 s-Triazine, 2,4-bis(ethylamino)- CAS No. 4150-59-8

s-Triazine, 2,4-bis(ethylamino)-

Cat. No.: B13729791
CAS No.: 4150-59-8
M. Wt: 167.21 g/mol
InChI Key: JDXQHFXXWWIZKT-UHFFFAOYSA-N
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Description

The chemical scaffold of s-Triazine, 2,4-bis(ethylamino)- represents a core structure in a class of synthetic compounds extensively studied for their herbicidal activity and environmental behavior . The most prominent example is Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine), a pre- and post-emergence herbicide used in agricultural and non-agricultural settings . In research, this compound family serves as a critical model for investigating the mechanisms of photosynthesis inhibition, the persistence and mobility of chemicals in soil and water, and their toxicological effects on non-target organisms . These compounds are primarily absorbed through roots and transported via the xylem, inhibiting photosynthesis by targeting the photosystem II complex in susceptible plants . From an environmental science perspective, they are classified as persistent pollutants with a long half-life, making them ideal subjects for studying biodegradation pathways . Research has identified specific microbial strains and enzymatic processes, such as those catalyzed by enzymes from the amidohydrolase superfamily, that progressively dealkylate and dechlorinate these triazines, ultimately leading to ring cleavage and mineralization into carbon dioxide and ammonia . This makes them valuable for applications in bioremediation research, development of environmental monitoring methods, and ecological risk assessment . Furthermore, their interaction with soil components, including the study of sorption and desorption kinetics using various soil sterilants, is a key area of environmental chemistry research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

4150-59-8

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H13N5/c1-3-8-6-10-5-11-7(12-6)9-4-2/h5H,3-4H2,1-2H3,(H2,8,9,10,11,12)

InChI Key

JDXQHFXXWWIZKT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=N1)NCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of s-Triazine, 2,4-bis(ethylamino)- generally follows a stepwise nucleophilic substitution of chlorine atoms in cyanuric chloride by ethylamine. The process exploits the differential reactivity of the three chlorine atoms on the triazine ring, allowing selective substitution under controlled conditions.

  • Stepwise substitution: Initially, one chlorine atom is substituted by ethylamine under controlled temperature and stoichiometry.
  • Sequential amination: Subsequent substitution of the remaining chlorine atoms occurs by further reaction with ethylamine or other amines.
  • Reaction medium: The reaction is typically performed in mixed solvents such as acetone/water to optimize solubility and reaction rates.
  • Use of acid acceptors: Alkali metal hydroxides (e.g., sodium hydroxide) are employed to neutralize hydrochloric acid generated during substitution, maintaining reaction pH and improving yields.

Detailed Stepwise Synthesis Procedure

A representative process adapted from patent literature for related substituted triazines provides a useful model for preparing 2,4-bis(ethylamino)-s-triazine derivatives:

Step Reagents & Conditions Description
1 Cyanuric chloride + ethylamine (slight excess) Initial substitution of one chlorine atom at low temperature (around 10°C) in acetone/water solvent.
2 Addition of 20% aqueous sodium hydroxide Base addition over 45 minutes to maintain pH ~8, facilitating hydrolysis of excess cyanuric chloride.
3 Additional ethylamine added at elevated temperature (~35°C) Second substitution step, converting dichlorotriazine intermediate to bis(ethylamino) derivative.
4 Further sodium hydroxide addition and reaction time Maintains pH ~8.5, completes substitution and neutralizes released HCl.
5 Cooling and precipitation with water Isolation of crude product by precipitation.

This method minimizes formation of undesired by-products such as 2-chloro-4,6-bis(ethylamino)-s-triazine and improves purity by controlled hydrolysis of excess cyanuric chloride to water-soluble salts that can be separated by phase partitioning.

Reaction Optimization and Yield Considerations

  • Stoichiometry: Using a slight excess of cyanuric chloride in the first step ensures complete substitution of the first chlorine without over-substitution.
  • Temperature control: Low temperature in the initial step prevents premature multiple substitutions and side reactions.
  • pH control: Maintaining pH between 8 and 8.5 via sodium hydroxide addition is critical to avoid acidic hydrolysis by-products and to facilitate base-catalyzed hydrolysis of excess cyanuric chloride.
  • Solvent system: A 45% acetone/water solvent mixture balances solubility of reactants and intermediates, enabling efficient phase separation of by-products.

Alternative Synthetic Routes

While the above method is widely used, other routes involve direct substitution of cyanuric chloride with ethylamine in the presence of different bases or solvents. Some literature reports polymeric derivatives of s-triazine prepared via hydrazino substitutions, but these are less relevant for the pure 2,4-bis(ethylamino)- derivative.

Comparative Table of Key Preparation Parameters

Parameter Typical Value/Condition Effect on Synthesis
Starting material Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) Essential precursor
Nucleophile Ethylamine (aqueous solution, ~68%) Substitutes chlorine atoms
Solvent Acetone/water (45% acetone by weight) Enhances solubility and phase separation
Temperature (Step 1) ~10°C Controls selectivity of first substitution
Temperature (Step 2) ~35°C Facilitates second substitution
Base Sodium hydroxide (20% aqueous) Neutralizes HCl, controls pH
Reaction time 45 min (base addition) + 20 min + 40 min + 35 min Ensures complete substitution and hydrolysis
pH range 8.0 to 8.5 Prevents acid-catalyzed hydrolysis side reactions
Product isolation Precipitation by water addition Enables recovery of crude product

Research Findings and Industrial Implications

  • The stepwise substitution approach with controlled hydrolysis of excess cyanuric chloride significantly improves product purity and yield by reducing by-products.
  • Base-catalyzed hydrolysis is faster and cleaner compared to acid-catalyzed methods, minimizing side reactions and simplifying product isolation.
  • Efficient phase separation of hydrolysis salts in the acetone/water solvent system allows partial rejection of impurities before the second substitution step.
  • Industrial scale-up benefits from this method due to reproducibility, ease of reaction control, and high yield of the desired 2,4-bis(ethylamino)-s-triazine.
  • Alternative synthetic methods involving hydrazino substitutions or polymerization are more specialized and less applicable to pure 2,4-bis(ethylamino)-s-triazine preparation.

Scientific Research Applications

Agricultural Applications

Herbicide Use

  • Mechanism of Action : As a pre-emergent systemic herbicide, s-Triazine, 2,4-bis(ethylamino)- inhibits photosynthesis in target plants. It is effective against germinating annual grasses and broad-leaved weeds.
  • Crops : It is predominantly used on maize but also finds applications in various vegetables, fruits, turf, ornamental plants, and forestry .
  • Application Methods : The herbicide can be applied through different methods including broadcast, banding, soil incorporation, and surface application using both ground and aerial equipment .

Environmental Impact

  • Soil Behavior : The persistence of s-Triazine in soil varies significantly based on microbial populations and environmental conditions. Studies indicate half-lives ranging from 30 to 139 days depending on soil type and conditions .
  • Aquatic Use : It is also utilized as an aquatic herbicide for controlling algae and submerged weeds in ponds and swimming pools .

Pharmaceutical Applications

Drug Development

  • Pharmacological Importance : s-Triazine derivatives have been explored for their potential as pharmaceutical agents. Compounds with similar structures have shown various biological activities including antiviral and anticancer effects .
  • Clinical Trials : Some triazine analogues are currently undergoing clinical trials to evaluate their efficacy as novel therapeutic agents with reduced side effects compared to existing drugs .

Case Study 1: Long-term Monitoring of Simazine

A study conducted over two decades monitored simazine concentrations in a shallow aquifer in Germany. Results indicated significant persistence in groundwater systems, raising concerns about environmental contamination and long-term ecological impacts .

Case Study 2: Enzyme Influence

Research investigating the influence of s-Triazines on plant enzymes revealed that sublethal concentrations could affect physiological processes favoring plant growth under specific conditions. This suggests potential applications in enhancing crop resilience .

Data Tables

Application AreaSpecific UseKey Findings
AgricultureHerbicideEffective against annual grasses; application methods include broadcast and soil incorporation.
EnvironmentalAquatic HerbicideUsed for algae control; persistence varies widely based on environmental conditions.
PharmaceuticalsDrug DevelopmentPotential antiviral properties; ongoing clinical trials for new therapeutic agents.

Mechanism of Action

s-Triazine, 2,4-bis(ethylamino)- exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It binds to the Q_B site on the D1 protein of the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This mechanism is highly specific, allowing the compound to target weeds without affecting the crops.

Comparison with Similar Compounds

The structural and functional analogs of simazine include atrazine , propazine , simeton , and simetryne . These compounds share the s-triazine backbone but differ in substituents, leading to variations in physicochemical properties, environmental behavior, and applications.

Structural and Molecular Comparisons
Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight Key Applications
Simazine 122-34-9 2,4-bis(ethylamino); 6-chloro C₇H₁₂ClN₅ 201.66 g/mol Pre-emergence herbicide
Atrazine 1912-24-9 2-chloro; 4-ethylamino; 6-isopropylamino C₈H₁₄ClN₅ 215.68 g/mol Broad-spectrum herbicide
Propazine 139-40-2 2,4,6-tris(isopropylamino) C₉H₁₆ClN₅ 229.71 g/mol Selective herbicide for sorghum
Simeton 673-04-1 2,4-bis(ethylamino); 6-methoxy C₈H₁₅N₅O 197.28 g/mol Herbicide with lower persistence
Simetryne 1014-70-6 2,4-bis(ethylamino); 6-methylthio C₈H₁₅N₅S 213.31 g/mol Herbicide with sulfur modification

Key Structural Differences :

  • Chlorine vs. Methoxy/Methylthio : Simazine and atrazine retain a chlorine atom at the 6-position, critical for herbicidal activity. Simeton replaces chlorine with methoxy (-OCH₃), reducing soil persistence but altering toxicity . Simetryne substitutes chlorine with methylthio (-SCH₃), enhancing solubility in organic matrices .
  • Amino Group Variations: Atrazine’s isopropylamino group at the 6-position increases lipophilicity compared to simazine’s ethylamino groups, affecting mobility in aquatic systems .
Physicochemical Properties
  • Water Solubility :
    • Simazine: 6.2 mg/L (20°C) .
    • Simetryne: 5.8 mg/L (20°C), slightly lower due to sulfur’s hydrophobic effects .
    • Simeton: Higher solubility (18 mg/L) due to methoxy polarity .
  • Soil Adsorption: Simazine’s adsorption to humic acids is moderate (Kd = 1.5–3.0 L/kg), whereas atrazine’s isopropylamino group increases adsorption (Kd = 2.0–4.0 L/kg) .
Toxicity and Environmental Impact
Compound Oral LD₅₀ (Rat) Carcinogenicity (EPA Classification) Environmental Half-Life
Simazine >5,000 mg/kg Group C (Possible human carcinogen) 60–120 days
Atrazine 1,869 mg/kg Group C 30–100 days
Simeton 535 mg/kg Not classified 20–40 days
Simetryne Data limited Not classified 50–90 days
  • Simazine vs. Simeton: Simeton’s methoxy group reduces acute toxicity (rat oral LD₅₀ = 535 mg/kg vs. simazine’s >5,000 mg/kg) but lacks carcinogenicity data .
Regulatory and Usage Trends
  • Simazine : Banned in the EU since 2004 due to groundwater contamination risks but remains used in the U.S. under restricted conditions .
  • Atrazine : Heavily regulated in Europe but widely used in the U.S. for corn crops .
  • Simetryne: Limited to specific regions due to sulfur-related handling challenges .

Biological Activity

s-Triazine, specifically s-Triazine, 2,4-bis(ethylamino)- , is a compound belonging to the triazine family, which has garnered significant interest due to its diverse biological activities. This article delves into the biological activity of s-Triazine, 2,4-bis(ethylamino)-, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

s-Triazine, 2,4-bis(ethylamino)- has the molecular formula C7H13N5C_7H_{13}N_5 and features a symmetrical triazine core with two ethylamino substituents at the 2 and 4 positions. This structural configuration enhances its biological activity by increasing its interaction with various biological targets.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC7H13N5
Molecular Weight169.21 g/mol
Melting PointNot specified
SolubilitySoluble in water

Anticancer Activity

Research indicates that s-Triazine derivatives exhibit promising anticancer properties. The mechanism primarily involves the inhibition of specific enzymes that play a crucial role in tumorigenesis. For instance, recent studies have highlighted the ability of certain s-Triazine derivatives to induce apoptosis in cancer cells and inhibit key signaling pathways associated with cancer progression.

Case Study: Inhibition of Tyrosine Kinases

A systematic review found that several s-Triazine derivatives demonstrated potent inhibitory activity against tyrosine kinases, which are critical in cancer signaling pathways. For example:

  • Compound 6 exhibited an IC50 value of 21 nM against Bruton's tyrosine kinase (BTK), showcasing its potential as a targeted therapy for cancers driven by this pathway .
  • Compound 7 was found to selectively inhibit EGFR with an IC50 of 31 nM , indicating its utility in treating EGFR-positive malignancies .

Antimicrobial Activity

s-Triazine derivatives also show significant antimicrobial properties. They have been reported to possess fungicidal and bactericidal activities against various pathogens. The structural modifications on the triazine core can enhance these properties, making them suitable candidates for developing new antimicrobial agents.

Herbicidal Activity

The herbicidal activity of s-Triazine compounds has been extensively studied, particularly in agricultural applications. Their mechanism often involves disrupting photosynthesis in plants, leading to effective weed control without harming crops.

The biological activity of s-Triazine compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of critical enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in malignant cells.
  • Antimicrobial Action : The disruption of microbial cell membranes is a common mechanism for their antimicrobial effects.

Table 2: Summary of Biological Activities

Activity TypeMechanismExample CompoundIC50 Value
AnticancerEnzyme inhibitionCompound 621 nM
AntimicrobialCell membrane disruptionCompound ANot specified
HerbicidalPhotosynthesis disruptionCompound BNot specified

Q & A

Basic: How can researchers determine the aqueous solubility of 2,4-bis(ethylamino)-s-triazine derivatives?

Methodological Answer:
The shake-flask method coupled with HPLC/UV quantification is recommended. Prepare saturated solutions of the compound in deionized water at controlled temperatures (e.g., 21°C and 50°C). Agitate for 24 hours, filter, and analyze the supernatant. Compare results against established solubility data, such as:

Temp (°C)Solubility (mol/L)Solubility (g/L)Source Evaluation
211.622 × 10⁻²3.200Confirmed by 3 labs
503.550 × 10⁻²7.002Single-lab validation
Discrepancies may arise from pH variations or impurities; use buffered solutions and purity-verified standards.

Advanced: How can contradictory toxicity data (e.g., LD₅₀ values) for 2,4-bis(ethylamino)-s-triazine analogs be resolved?

Methodological Answer:
Contradictions often stem from species-specific metabolic pathways or administration routes. For example:

  • Intravenous (ivn) LD₅₀ in mice : 180 mg/kg
  • Oral (orl) LD₅₀ in rats : 535 mg/kg
    To reconcile discrepancies:

Standardize test models : Use identical species/strains and administration routes.

Assess metabolite profiles : Chlorinated analogs (e.g., simazine) show altered toxicity due to dechlorination pathways .

Validate purity : Impurities (e.g., methylthio derivatives) may skew results; employ LC-MS for purity checks .

Basic: What chromatographic methods are effective for analyzing s-triazine derivatives?

Methodological Answer:
Reverse-phase thin-layer chromatography (RP-TLC) on modified silica plates is optimal:

  • Stationary phase : RP-18, cyano-, or amino-modified silica .
  • Mobile phase : Water-tetrahydrofuran (80:20 v/v) or water-acetonitrile (70:30 v/v) .
  • Detection : UV at 254 nm for triazine chromophores.
    For quantification, pair with densitometry or scrape-and-elute methods followed by HPLC validation.

Advanced: How can structure-activity relationships (SARs) be established for 2,4-bis(ethylamino)-s-triazine analogs in herbicide design?

Methodological Answer:

Synthetic modification : Introduce substituents (e.g., chloro, methoxy) at the 6-position and assess herbicidal activity .

Bioassays : Evaluate inhibition of photosystem II (PSII) in Arabidopsis thaliana or Brachypodium distachyon resistant biotypes .

Computational modeling : Use DFT calculations to correlate electron-withdrawing groups with binding affinity to the D1 protein in PSII .

Basic: What purification strategies are recommended for synthesizing high-purity 2,4-bis(ethylamino)-s-triazine?

Methodological Answer:

Recrystallization : Use ethanol-water (7:3 v/v) at 60°C, cooling to 4°C for crystallization .

Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for chloro-derivatives .

Purity validation : Confirm via melting point (118–120°C for methoxy analogs) and ¹H NMR (δ 1.2 ppm for ethylamino protons) .

Advanced: What molecular mechanisms underlie herbicide resistance to 2,4-bis(ethylamino)-s-triazine analogs?

Methodological Answer:
Resistance in weeds (e.g., Brachypodium distachyon) arises from:

Target-site mutations : Amino acid substitutions (e.g., Ser264→Gly in D1 protein) reduce triazine binding .

Metabolic detoxification : Enhanced cytochrome P450 activity converts chloro-triazines to non-toxic hydroxylated derivatives .

Cross-resistance profiling : Test analogs against ALS/ACCase inhibitors to identify multi-resistant biotypes .

Basic: How to design stability studies for s-triazine derivatives under varying environmental conditions?

Methodological Answer:

Photostability : Expose solutions to UV light (254 nm) and monitor degradation via HPLC .

Hydrolytic stability : Incubate at pH 3–9 (37°C) and quantify parent compound loss over 72 hours .

Thermal stability : Use TGA/DSC to determine decomposition thresholds (e.g., >200°C for methoxy derivatives) .

Advanced: How can contradictory retention behavior in chromatographic analyses be addressed?

Methodological Answer:
Variations in RP-TLC retention factors (Rf) may arise from:

Mobile phase composition : Optimize tetrahydrofuran content (±5% v/v) to adjust polarity .

Stationary phase batch differences : Pre-wash plates with methanol and standardize activation (110°C for 30 min) .

Ion-pairing agents : Add 0.1% trifluoroacetic acid to suppress silanol interactions for basic triazines .

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